2-Butyloctanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyloctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCLRJQYKBAMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424164, DTXSID30965158 | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50905-10-7, 149675-91-2 | |

| Record name | 2-Butyloctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50905-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-2-butyloctanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butyloctanedioic acid chemical properties

An In-Depth Technical Guide to 2-Butyloctanedioic Acid: Chemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 50905-10-7), tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships between its structure and properties, offering field-proven insights into its synthesis, characterization, and potential applications.

Molecular Identity and Structural Elucidation

This compound, also known as 2-butylsuberic acid, is a dicarboxylic acid featuring an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the alpha-carbon (C2) position.[1] This unique structure, comprising a hydrophobic alkyl chain and two hydrophilic carboxylic acid moieties, dictates its chemical behavior and utility.

The presence of two stereogenic centers means the molecule can exist in multiple stereoisomeric forms, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles.

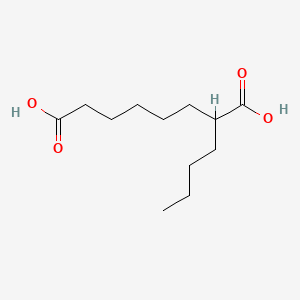

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental to designing experiments, formulating products, and predicting the behavior of this compound in various systems.

| Property | Value | Source(s) | Rationale & Implications |

| CAS Number | 50905-10-7 | [1][2][3][][5][6][7][8] | Unique identifier for unambiguous substance registration and literature search. |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3] | Confirms the elemental composition. |

| Molecular Weight | 230.30 g/mol | [1][3][6][7] | Essential for stoichiometric calculations in synthesis and analytical quantification. |

| Physical State | Solid, colorless to pale yellow.[1][9] | [1][9] | The long carbon chain and capacity for hydrogen bonding between carboxyl groups favor a solid state at room temperature. |

| Boiling Point | 397.1 °C at 760 mmHg | [2][][6][9] | High boiling point is due to strong intermolecular hydrogen bonding from the two carboxylic acid groups. Requires vacuum distillation to prevent decomposition. |

| Density | 1.064 g/cm³ | [2][][6] | Slightly denser than water. Useful for phase separations and process engineering calculations. |

| Flash Point | 208.1 °C | [2][9] | Indicates a low flammability risk under standard laboratory conditions. |

| Solubility | Limited in water (approx. 540 mg/L at 20°C).[9] Soluble in organic solvents.[1] | [1][9] | The C12 structure with a butyl group imparts significant hydrophobic character, limiting water solubility despite two polar carboxyl groups. This amphiphilic nature is key for surfactant applications. |

| pKa (Predicted) | 4.77 ± 0.10 | [2] | This value is typical for a carboxylic acid.[10] As a diprotic acid, it will have two dissociation constants, likely close in value. The pKa dictates the ionization state at a given pH, which is critical for drug absorption, formulation, and buffer preparation. |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its two carboxylic acid functional groups. Its reactions are analogous to those of other dicarboxylic acids like succinic or adipic acid.[11]

-

Esterification: Both carboxyl groups can be readily esterified by reacting with alcohols under acidic catalysis to form mono- or di-esters. This is a common strategy to increase lipophilicity or to create prodrugs.

-

Amide Formation: Reaction with amines, often via an activated acyl chloride or with coupling agents, yields corresponding amides. This is a cornerstone of peptide synthesis and the creation of polyamide materials.

-

Anhydride Formation: Intramolecular cyclization to form an anhydride is possible, similar to how succinic acid forms succinic anhydride.[11][12] However, the longer chain may favor intermolecular polymerization over the formation of a large cyclic anhydride.

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding diol.

-

Salt Formation: As an acid, it reacts with bases to form carboxylate salts. This is often used to increase aqueous solubility.

The butyl group at the C2 position provides steric hindrance, which may modulate the reaction rates at the adjacent carboxyl group compared to the terminal one. This could potentially allow for selective mono-functionalization under carefully controlled conditions.

Synthesis Pathway: A Validated Approach

While multiple synthetic routes are possible, a robust and common approach for creating α-substituted dicarboxylic acids is through the alkylation of a malonic ester derivative. This method provides excellent control over the final structure.

Caption: General workflow for malonic ester synthesis of this compound.

Experimental Protocol: Malonic Ester Synthesis

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound.

Pillar of Trustworthiness: Each step is followed by a purification or verification checkpoint to ensure the integrity of the intermediates and the final product.

Step-by-Step Methodology:

-

Preparation of the Substituted Malonate (Notional):

-

Causality: The first step involves creating the C8 backbone. This is achieved by alkylating diethyl malonate with a C6 chain that already contains a protected carboxyl group (e.g., an ester).

-

a. To a solution of sodium ethoxide (1.0 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 1 hour to form the enolate.

-

b. Add ethyl 6-bromohexanoate (1.0 eq) and reflux the mixture until TLC analysis indicates consumption of the starting malonate.

-

c. Cool, neutralize, and perform an aqueous workup. Purify the resulting tri-ester intermediate via vacuum distillation.

-

-

α-Butylation:

-

Causality: A second alkylation introduces the butyl group at the alpha-carbon.

-

a. Prepare sodium ethoxide (1.0 eq) in dry ethanol. Add the purified tri-ester intermediate (1.0 eq) from the previous step and stir to form the enolate.

-

b. Add 1-bromobutane (1.1 eq) and reflux the mixture for 12-24 hours. Monitor by GC-MS or TLC.

-

c. Remove ethanol under reduced pressure. Perform an aqueous workup and purify the crude product (a substituted diethyl malonate) by column chromatography or vacuum distillation.

-

-

Hydrolysis and Decarboxylation:

-

Causality: This final step converts all three ester groups to carboxylic acids, followed by the thermally-driven loss of CO₂ from the unstable malonic acid moiety to yield the final dicarboxylic acid product.

-

a. Dissolve the purified product from Step 2 in an excess of aqueous sodium hydroxide solution (e.g., 20% w/v).

-

b. Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all three ester groups.

-

c. Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

-

d. Gently heat the acidified mixture to 80-100°C for 1-2 hours to promote decarboxylation (effervescence will be observed).

-

e. Cool the mixture. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification and Characterization (Self-Validation):

-

a. Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to achieve high purity.

-

b. Melting Point: Determine the melting point of the purified solid. A sharp melting range indicates high purity. The expected range is 66-67 °C.[9]

-

c. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should be consistent with a C12H22O4 structure containing two carboxyl protons, a methine proton at C2, and characteristic methylene and methyl signals.

-

d. Mass Spectrometry: Use ESI-MS to confirm the molecular weight (m/z for [M-H]⁻ should be ~229.14).[13]

-

Applications in Research and Drug Development

The amphiphilic nature of this compound makes it a versatile molecule for various applications.

Caption: Logical relationships between structure and applications.

-

Polymer Chemistry: As a dicarboxylic acid, it serves as a monomer for condensation polymerization.[1][6] Reacting it with diols or diamines can produce novel polyesters and polyamides. The butyl side chain disrupts polymer chain packing, which can be exploited to tune physical properties like flexibility, glass transition temperature, and crystallinity.[5]

-

Surfactants and Formulation: Its structure is that of an anionic surfactant. The two carboxylate groups can act as a polar head, while the C12 hydrocarbon body provides the nonpolar tail. This makes it a candidate for use in emulsions, cleaning products, and personal care items.[2]

-

Drug Development and Delivery:

-

Prodrug Linker: The diacid functionality makes it an excellent candidate as a linker to conjugate two drug molecules or to attach a drug to a carrier system. The resulting ester or amide bonds can be designed to be cleaved by endogenous enzymes, releasing the active drug at a target site.

-

Analogue of Biologically Active Lipids: Substituted dicarboxylic acids can mimic endogenous signaling molecules or metabolic intermediates. Research could explore its potential as an inhibitor or modulator of enzymes involved in fatty acid metabolism. Butyric acid derivatives, for instance, are known to have roles in gut health and as histone deacetylase inhibitors.[14][15]

-

-

Plasticizers and Lubricants: The esterified forms of this compound, such as di-n-butyl sebacate, are used as plasticizers to enhance the flexibility of polymers like PVC.[5] It can also serve as a synthetic intermediate for lubricants and corrosion inhibitors.[5][6]

References

- Title: Cas 50905-10-7,2-BUTYLOCTANOIC ACID - LookChem Source: LookChem URL:[Link]

- Title: this compound|50905-10-7 Source: AngeneChemical URL:[Link]

- Title: this compound Source: MySkinRecipes URL:[Link]

- Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL:[Link]

- Title: Succinic acid - Wikipedia Source: Wikipedia URL:[Link]

- Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Beilstein Archives URL:[Link]

- Title: (PDF)

- Title: 2-Butynoic acid - the NIST WebBook Source: National Institute of Standards and Technology URL:[Link]

- Title: this compound (C12H22O4) Source: PubChemLite URL:[Link]

- Title: 2-Butenedioic acid, (E)-, 2TBDMS derivative - the NIST WebBook Source: National Institute of Standards and Technology URL:[Link]

- Title: this compound - AbacipharmTech Source: AbacipharmTech URL:[Link]

- Title: 2-Butenedioic acid | C4H4O4 | CID 723 Source: PubChem - NIH URL:[Link]

- Title: Propose a mechanism for the formation of succinic anhydride

- Title: Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon Source: NIH URL:[Link]

- Title: Butyric acid and prospects for creation of new medicines based on its derivatives: a liter

- Title: 1,2-Butanediol - Wikipedia Source: Wikipedia URL:[Link]

- Title: pK a values for boronic acids 1-7.

- Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Title: Table of Acids with Ka and pKa Values Source: CLAS URL:[Link]

- Title: Chenodeoxycholic Acid Pharmacology in Biotechnology and Transplantable Pharmaceutical Applications for Tissue Delivery: An Acute Preclinical Study Source: MDPI URL:[Link]

- Title: Butanedioic acid, 2-(2-benzothiazolylthio)- Source: PubChem URL:[Link]

- Title: pKa Data Compiled by R.

Sources

- 1. CAS 50905-10-7: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound (50905-10-7) for sale [vulcanchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. echemi.com [echemi.com]

- 10. library.gwu.edu [library.gwu.edu]

- 11. Succinic acid - Wikipedia [en.wikipedia.org]

- 12. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]

- 13. PubChemLite - this compound (C12H22O4) [pubchemlite.lcsb.uni.lu]

- 14. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butyloctanedioic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Butyloctanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 50905-10-7). As a dicarboxylic acid featuring a butyl side chain, its molecular structure imparts specific characteristics that are critical for its application in polymer science, specialty lubricants, and as a versatile chemical intermediate. This document consolidates key data on its chemical identity, physicochemical properties, and safety, and outlines standard experimental methodologies for their determination, serving as an essential resource for professionals in research and development.

Chemical Identity and Structure

This compound is an aliphatic dicarboxylic acid. The structure consists of an eight-carbon dioic acid backbone (octanedioic acid) substituted with a butyl group at the second carbon position. This branching and the presence of two carboxylic acid functional groups are the primary determinants of its physical properties and chemical reactivity.

Molecular Structure

The structural arrangement of this compound is visualized below.

Caption: 2D representation of the this compound molecule.

Chemical Identifiers

Accurate identification is paramount for regulatory compliance and scientific precision. Key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [][2] |

| CAS Number | 50905-10-7 | [][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₂O₄ | [2][4][6][7][8] |

| Molecular Weight | 230.30 g/mol | [2][4][6][7][8] |

| Common Synonyms | 2-Butylsebacic acid; 2-Butyl-1,6-hexanedicarboxylic acid | [][6][9] |

| SMILES | CCCCC(CCCCCC(=O)O)C(=O)O | [][2] |

| InChI | InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | [][2][6] |

| InChI Key | OWCLRJQYKBAMOL-UHFFFAOYSA-N | [][6] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various matrices, its handling requirements, and its suitability for specific applications.

| Property | Value | Conditions | Source(s) |

| Physical State | Solid, colorless to pale yellow | Room Temperature | [5][6] |

| Melting Point | 66 - 67 °C | - | [5] |

| Boiling Point | 397.1 °C | 760 mmHg | [][4][5][9] |

| Density | 1.064 - 1.14 g/cm³ | 20 °C | [][4][5][9] |

| Water Solubility | ~540 mg/L | 20 °C, pH ~3.8 | [5] |

| Solvent Solubility | Soluble in organic solvents | - | [6] |

| Partition Coeff. (log P) | 1.1 | 20 °C | [5] |

| Vapor Pressure | 0.014 Pa | 20 °C | [5] |

| Flash Point | 208.1 °C | - | [5][9] |

| Auto-ignition Temp. | 400 °C | - | [5] |

| pKa (Predicted) | 4.77 ± 0.10 | - | [9] |

Expert Analysis of Properties:

-

Melting and Boiling Points: The relatively high melting point for a C12 molecule indicates strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups. The high boiling point is also a direct consequence of these interactions and the molecule's significant molecular weight.

-

Solubility: The molecule exhibits dual characteristics. The long carbon backbone and butyl group create a significant hydrophobic character, leading to limited solubility in water.[6] However, the two polar carboxylic acid groups allow for some interaction with water, preventing it from being completely insoluble.[5][6] Its miscibility with organic solvents is expected due to its lipophilic nature.[6]

-

Partition Coefficient (log P): A log P of 1.1 indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases, a key consideration in extraction, purification, and formulation science.[5]

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following section details the principles behind common experimental protocols.

General Workflow for Physicochemical Characterization

A systematic approach is crucial for characterizing a chemical entity. The workflow ensures that foundational properties are established before more complex analyses are undertaken.

Caption: Generalized workflow for determining key physical properties.

Protocol: Melting Point Determination via Capillary Method

-

Principle: This method relies on visually observing the temperature range over which the solid sample transitions to a liquid phase within a sealed capillary tube.

-

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device). A calibrated thermometer is positioned so its bulb is level with the sample.

-

Heating: The apparatus is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point (66-67 °C).[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point.

-

-

Causality and Trustworthiness: A narrow melting range (< 2 °C) is a strong indicator of high sample purity. Impurities typically depress and broaden the melting range. This self-validating aspect is crucial for quality control.

Protocol: Solubility Determination via Shake-Flask Method (OECD 105)

-

Principle: This is the gold-standard method for determining the water solubility of a compound. It involves saturating water with the solute and measuring the concentration in the aqueous phase after equilibrium is reached.

-

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker table) in a constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand, permitting the excess solid to settle.

-

Sampling & Analysis: A sample of the clear, supernatant aqueous phase is carefully removed. To avoid including undissolved solid, centrifugation or filtration may be required.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as HPLC with UV detection or titration, against a calibrated standard curve.

-

-

Expertise and Validation: The choice of 24-48 hours for equilibration is based on experience with dicarboxylic acids, which can be slow to dissolve. The system is validated by running preliminary tests to confirm that concentration does not increase with further shaking time, proving equilibrium has been achieved.

Applications and Physicochemical Relevance

The physical properties of this compound are directly linked to its industrial and research applications.

-

Polymers and Plasticizers: Its difunctional nature (two carboxylic acid groups) allows it to act as a monomer in the synthesis of polyesters and polyamides.[4][6] The C12 backbone and butyl side chain impart flexibility and durability to the resulting polymer, making it a valuable component in resins, coatings, and plasticizers.[3][4]

-

Lubricants and Corrosion Inhibitors: The long, hydrophobic carbon chain provides lubricity, while the polar carboxylic acid heads can adhere to metal surfaces, creating a protective film. This makes its derivatives useful in lubricant formulations and as corrosion inhibitors.[3][4]

-

Specialty Chemicals: It serves as a versatile intermediate for creating specialty esters used in cosmetics and fragrances, where its moderate lipophilicity and boiling point are advantageous for formulation stability and performance.[4]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.

-

Primary Hazard: It is classified as causing serious eye damage (H318).[5][7]

-

Recommended PPE: Wear protective gloves, and chemical safety goggles or a face shield are mandatory (P280).[5]

-

First Aid (Eyes): In case of eye contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help (P305+P354+P338, P317).[5]

-

Toxicity Profile: The compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

References

- Angene Chemical. (n.d.). This compound | 50905-10-7.

- MySkinRecipes. (n.d.). This compound.

- Abound. (n.d.). This compound.

- LookChem. (n.d.). Cas 50905-10-7, 2-BUTYLOCTANOIC ACID.

Sources

- 2. This compound (50905-10-7) for sale [vulcanchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. CAS 50905-10-7: this compound | CymitQuimica [cymitquimica.com]

- 7. aboundchem.com [aboundchem.com]

- 8. chemscene.com [chemscene.com]

- 9. lookchem.com [lookchem.com]

Introduction: Unveiling 2-Butylsebacic Acid

An In-Depth Technical Guide to 2-Butylsebacic Acid: Structure, Synthesis, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of 2-butylsebacic acid, a substituted long-chain dicarboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust methodology for its synthesis and characterization, and explores its prospective applications within the pharmaceutical landscape. The narrative emphasizes the causal reasoning behind experimental design and analytical choices, ensuring a self-validating framework for scientific inquiry.

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid (decanedioic acid), serves as a versatile building block in various industries, from polymers to cosmetics. The introduction of an alkyl substituent, such as a butyl group, onto its backbone can dramatically alter its physicochemical properties, creating novel opportunities for specialized applications. 2-Butylsebacic acid, systematically named 2-butyl-decanedioic acid, represents such a modification.

The presence of the butyl group at the C-2 (alpha) position introduces a chiral center and significantly increases the molecule's lipophilicity. This structural alteration is hypothesized to influence its solubility, melting point, and, most importantly, its interaction with biological systems. For drug development professionals, such molecules are of interest as potential new chemical entities (NCEs), advanced drug delivery vehicles, or specialized excipients that can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any novel compound is to define its structure and predict its chemical behavior.

Structural Formula

The structural formula of 2-butylsebacic acid is characterized by a ten-carbon backbone with carboxylic acid functional groups at both ends (C-1 and C-10). A butyl group is attached to the second carbon atom.

-

Chemical Name: 2-Butyl-decanedioic acid

-

Molecular Formula: C₁₄H₂₆O₄

-

Molecular Weight: 258.35 g/mol

-

Canonical SMILES: CCCCC(C(O)=O)CCCCCCCC(O)=O

-

InChI Key: (Generated for a novel structure)

The presence of the butyl group at the C-2 position creates a stereocenter, meaning 2-butylsebacic acid can exist as two distinct enantiomers: (S)-2-butylsebacic acid and (R)-2-butylsebacic acid, as well as the racemic mixture.

Predicted Physicochemical Data

| Property | Sebacic Acid (Parent Molecule) | Predicted Value for 2-Butylsebacic Acid | Rationale for Prediction |

| Melting Point | 133-137 °C[3] | Lower than parent | The asymmetric butyl group disrupts the crystal lattice packing, typically lowering the melting point. |

| Boiling Point | 294.5 °C (at 133 hPa)[3] | Higher than parent | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| Water Solubility | 0.1 g/100 mL (at 20 °C) | Lower than parent | The nonpolar butyl chain significantly increases lipophilicity, reducing solubility in polar solvents like water. |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Higher than parent (~3.5 - 4.5) | The addition of a C₄H₉ group substantially increases the molecule's affinity for the octanol phase. |

| pKa₁ | ~4.5 | ~4.6 - 4.8 | The electron-donating effect of the alkyl group slightly decreases the acidity of the adjacent carboxyl group. |

| pKa₂ | ~5.5 | ~5.5 - 5.6 | The distal carboxyl group's acidity is minimally affected by the substituent. |

Synthesis and Purification Protocol

Synthesizing a novel substituted dicarboxylic acid requires a strategic approach. An effective method is the alkylation of a sebacic acid diester enolate. This protocol ensures precise placement of the butyl group at the C-2 position.

Rationale for Synthetic Strategy

Direct alkylation of sebacic acid is challenging due to the low acidity of the α-protons and the interference from the two acidic carboxyl protons. A more controlled approach involves:

-

Protection of Carboxyl Groups: The carboxylic acid groups are first converted to esters (e.g., diethyl esters) to prevent them from reacting with the strong base.

-

Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the α-carbon (C-2), creating a reactive carbanion (enolate). Using exactly one equivalent of base at low temperature ensures mono-alkylation.

-

Alkylation: The enolate is then treated with an alkylating agent, 1-bromobutane, to introduce the butyl group via an Sₙ2 reaction.

-

Deprotection: Finally, the ester groups are hydrolyzed back to carboxylic acids.

This workflow is a cornerstone of modern organic synthesis for creating substituted carboxylic acids.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-butylsebacic acid via diester alkylation.

Step-by-Step Protocol

Materials: Sebacic acid, absolute ethanol, concentrated sulfuric acid, lithium diisopropylamide (LDA), dry tetrahydrofuran (THF), 1-bromobutane, sodium hydroxide, hydrochloric acid.

Protocol:

-

Esterification:

-

In a round-bottom flask, dissolve 1 mole of sebacic acid in 5 moles of absolute ethanol.

-

Carefully add 0.1 moles of concentrated H₂SO₄ as a catalyst.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

-

Cool, neutralize with sodium bicarbonate solution, and extract the diethyl sebacate product with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.

-

-

Alkylation:

-

Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.

-

Dissolve 1 mole of diethyl sebacate in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add 1.05 moles of LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add 1.1 moles of 1-bromobutane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract the product into ethyl acetate.

-

-

Hydrolysis and Purification:

-

Dissolve the crude diethyl 2-butylsebacate in ethanol and add a 2 M aqueous solution of sodium hydroxide (2.5 moles).

-

Reflux the mixture for 3-4 hours until the hydrolysis is complete.

-

Cool the solution and remove the ethanol via rotary evaporation.

-

Wash the remaining aqueous solution with ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The 2-butylsebacic acid product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

-

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Characterization Workflow

Caption: Analytical workflow for the structural and purity validation.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the butyl group (triplet and sextet patterns) and the long methylene chain of the sebacic backbone. The unique proton at the C-2 position will appear as a multiplet.

-

¹³C NMR: Will show 14 distinct carbon signals, confirming the asymmetric structure. The signals for the two carboxyl carbons will appear downfield (>170 ppm), and their slightly different chemical shifts will confirm the alpha-substitution.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 257.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₄H₂₅O₄⁻.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase (C18) column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid) is suitable.[4] This technique is essential for determining the purity of the final compound. The retention time will be longer than that of sebacic acid due to increased lipophilicity.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The spectrum will show a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer, and a sharp C=O stretch at ~1700 cm⁻¹.

-

Potential Applications in Drug Development

The unique amphiphilic nature of 2-butylsebacic acid—possessing both a lipophilic alkyl chain and hydrophilic carboxyl groups—opens up several prospective avenues in pharmaceutical sciences.

As a Permeation Enhancer or Solubilizing Excipient

Many promising drug candidates fail due to poor solubility (BCS Class II drugs) or low membrane permeability.[1] The structure of 2-butylsebacic acid makes it an excellent candidate for formulation studies.

-

Mechanism of Action: The lipophilic butyl group can transiently interact with and disrupt the lipid bilayers of cell membranes, increasing their fluidity and enhancing the permeation of co-administered drugs. The dicarboxylic acid nature allows for pH-dependent solubility, which can be exploited in designing oral dosage forms that dissolve at specific points in the gastrointestinal tract.

In Polymeric Drug Delivery Systems

Sebacic acid is already used to create biodegradable polyesters for drug delivery. 2-Butylsebacic acid could be used as a monomer to synthesize novel "functional" polyesters.

-

Rationale: Copolymerizing 2-butylsebacic acid with other diols would create a polyester with pendant butyl groups. These groups would increase the polymer's hydrophobicity, slowing its degradation rate and thus prolonging the release of an encapsulated drug. This offers a tunable platform for creating sustained-release formulations for chronic therapies.

Logic Diagram for Pharmaceutical Application

Caption: Logical connections between molecular properties and applications.

Safety and Handling

Based on data for the parent compound, sebacic acid, and other aliphatic carboxylic acids, 2-butylsebacic acid should be handled with standard laboratory precautions.[5][6] It is expected to be a skin and eye irritant.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[5]

Conclusion

2-Butylsebacic acid is a novel dicarboxylic acid with significant potential, particularly in the pharmaceutical industry. Its amphiphilic character, introduced by the alpha-butyl group, distinguishes it from its parent compound, sebacic acid. While experimental validation of its properties and applications is still required, the theoretical framework and synthetic protocols outlined in this guide provide a solid foundation for future research. Its potential role as a bioavailability enhancer or a component of advanced drug delivery systems makes it a compelling target for further investigation by scientists dedicated to solving the challenges of modern drug formulation and delivery.

References

- Cheméo. (n.d.). Sebacic acid, butyl 2-octyl ester - Chemical & Physical Properties.

- Cheméo. (n.d.). Sebacic acid, butyl 2,6-dichlorophenyl ester - Chemical Properties.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Bisley & Company Pty Ltd. (2020). Bisley Sebacic Acid, 99.5%.

- PubChem. (n.d.). 2-Butylhexanoic acid.

- PubChem. (n.d.). 2-Benzylbutanoic acid.

- MDPI. (n.d.). Pharmaceutical Development and Bioavailability Analysis, 2nd Edition.

- European Pharmaceutical Review. (2023). Enhancing bioavailability formulations containing soluble acidic drugs.

- Saad, B., Bari, M. F., Saleh, M. I., Ahmad, K., & Talib, M. K. M. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Journal of Chromatography A, 1073(1-2), 393–397.

- Carl ROTH. (n.d.). Safety Data Sheet: Sebacic acid.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [bisleyinternational.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-Benzylbutanoic acid | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Butylsuberic Acid

Abstract: This technical guide provides a detailed examination of a robust and efficient synthetic pathway for 2-butylsuberic acid (2-butyl-1,8-octanedioic acid). Substituted long-chain dicarboxylic acids are valuable molecules in materials science and drug development, serving as specialized monomers or complex intermediates. This document, intended for researchers and drug development professionals, outlines a primary synthesis route centered on the direct α-alkylation of a suberate diester. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters for ensuring a high-yield, verifiable synthesis. The narrative emphasizes the causality behind experimental choices, grounding the methodology in established principles of organic chemistry to ensure scientific integrity and reproducibility.

Introduction to 2-Butylsuberic Acid Synthesis

Significance of Substituted Dicarboxylic Acids

Long-chain dicarboxylic acids and their derivatives are fundamental building blocks in the synthesis of polymers, lubricants, and pharmaceutical agents. The introduction of alkyl substituents onto the carbon backbone dramatically alters the physicochemical properties of these molecules, influencing their solubility, melting point, and conformational flexibility. This modification allows for the fine-tuning of material properties and the creation of complex molecular architectures with specific biological activities.

Profile of 2-Butylsuberic Acid

2-Butylsuberic acid is an eight-carbon α,ω-dicarboxylic acid featuring a butyl group at the C-2 position. This structure imparts a chiral center and introduces steric bulk near one of the carboxyl functionalities, making it a unique synthon for creating asymmetric polymers or as a fragment in targeted drug design.

Overview of Synthetic Strategies

The primary challenge in synthesizing 2-butylsuberic acid lies in the selective formation of a carbon-carbon bond at the α-position (C-2) without promoting side reactions such as di-alkylation or self-condensation. While several strategies could be envisioned, the most direct and controllable method involves the generation of an enolate from a suberic acid diester, followed by nucleophilic substitution with a butyl halide.[1][2] This approach offers high regioselectivity and is adaptable to various scales.

Retrosynthetic Analysis and Pathway Selection

Conceptual Disconnection

A retrosynthetic analysis of 2-butylsuberic acid identifies the key C-C bond between the second carbon of the suberic acid backbone and the first carbon of the butyl group.

This disconnection points to a suberate derivative acting as a nucleophile and a butyl group as the electrophile. The most practical synthetic equivalents are a suberate ester enolate and a butyl halide, respectively.

Rationale for Pathway Selection

The direct alkylation of a pre-formed ester is chosen over alternatives like the malonic ester synthesis for its superior atom economy and fewer reaction steps for this specific target.[3][4] The malonic ester synthesis is excellent for creating substituted acetic acids but would require a more convoluted multi-step process to build the eight-carbon backbone with the desired substitution.[2] Direct alkylation requires a strong, non-nucleophilic base to quantitatively form the ester enolate, preventing side reactions and ensuring high yields.[5]

Core Synthesis Pathway: Direct Alkylation of Diethyl Suberate

The selected pathway involves a three-stage process:

-

Esterification: Protection of both carboxylic acid groups of suberic acid to prevent interference with the strong base in the subsequent step.

-

α-Alkylation: Deprotonation of the α-carbon to form a lithium enolate, followed by an SN2 reaction with 1-bromobutane.

-

Saponification: Hydrolysis of the ester groups to yield the final dicarboxylic acid product.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles | Key Considerations |

| Suberic Acid | 174.20 | 50.0 g | 0.287 | --- |

| Ethanol (Absolute) | 46.07 | 250 mL | --- | Anhydrous |

| Sulfuric Acid (Conc.) | 98.08 | 2.5 mL | --- | Catalyst, corrosive |

| Diisopropylamine | 101.19 | 46.5 mL | 0.330 | Anhydrous, handle under inert gas |

| n-Butyllithium | 64.06 | 132 mL (2.5 M in hexanes) | 0.330 | Pyrophoric, handle under inert gas |

| Tetrahydrofuran (THF) | 72.11 | 600 mL | --- | Anhydrous, freshly distilled |

| 1-Bromobutane | 137.02 | 34.5 mL | 0.316 | --- |

| Sodium Hydroxide | 40.00 | 35.0 g | 0.875 | Corrosive |

Protocol 1: Synthesis of Diethyl Suberate (Esterification)

-

To a 500 mL round-bottom flask, add suberic acid (50.0 g, 0.287 mol) and absolute ethanol (250 mL).

-

While stirring, slowly add concentrated sulfuric acid (2.5 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl suberate as a colorless oil. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of Diethyl 2-Butylsuberate (α-Alkylation)

Causality: This step is the most critical and must be performed under strictly anhydrous and inert conditions. Lithium Diisopropylamide (LDA) is a very strong base required for the deprotonation of the relatively weakly acidic α-proton of the ester (pKa ≈ 25), but it also reacts readily with water.[2][6] The reaction is run at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as Claisen condensation, and to control the enolate's stability.

-

Set up a flame-dried, three-neck 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Add anhydrous tetrahydrofuran (THF, 400 mL) and diisopropylamine (46.5 mL, 0.330 mol) to the flask and cool the solution to -78 °C.

-

Slowly add n-butyllithium (132 mL of a 2.5 M solution in hexanes, 0.330 mol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at this temperature.

-

In a separate flask, dissolve diethyl suberate (from Protocol 1, assuming ~0.287 mol) in anhydrous THF (200 mL).

-

Add the diethyl suberate solution to the LDA solution dropwise via cannula, again maintaining a temperature below -70 °C. A color change (typically to yellow/orange) indicates enolate formation. Stir for 1 hour.

-

Add 1-bromobutane (34.5 mL, 0.316 mol) dropwise. Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 2-Butylsuberic Acid (Saponification)

-

Dissolve the purified diethyl 2-butylsuberate in a mixture of ethanol (200 mL) and water (100 mL).

-

Add sodium hydroxide pellets (35.0 g, 0.875 mol) and reflux the mixture for 4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-butylsuberic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Workflow and Logic Summary

The experimental workflow is designed to isolate intermediates and ensure purity at each stage, which is critical for the success of subsequent steps.

Conclusion and Future Perspectives

The direct α-alkylation of diethyl suberate represents a highly effective and conceptually straightforward pathway for the synthesis of 2-butylsuberic acid. The success of this synthesis hinges on the careful control of reaction conditions, particularly the maintenance of an anhydrous, inert, and low-temperature environment during the critical enolate formation and alkylation step. The principles outlined in this guide are broadly applicable to the synthesis of other 2-alkyl substituted dicarboxylic acids.

Future work could explore the use of phase-transfer catalysts for the alkylation step, which may offer a more operationally simple procedure by avoiding cryogenic temperatures and pyrophoric reagents, although yields and selectivity would need to be carefully optimized.[7] Furthermore, stereoselective synthesis could be pursued by employing chiral auxiliaries or asymmetric catalysts to control the stereochemistry at the newly formed chiral center.

References

- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry.

- Malonic ester synthesis. (2023, December 26). In Wikipedia.

- Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal.

- C-Alkylation process of esters of malonic acid. (1999). Google Patents.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- The Alkylation of Esters and Nitriles. (n.d.). Organic Reactions.

- Malonic Ester Synthesis. (n.d.). Chemistry Steps.

- The Organic Chemistry Tutor. (2021, February 2). Malonic Ester Synthesis [Video]. YouTube.

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary Chemistry.

- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.

- Clark, J. (2015). The reaction between Grignard reagents and carbon dioxide. Chemguide.

- Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014, July 28). [Video]. YouTube.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. youtube.com [youtube.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]

Solubility of 2-Butyloctanedioic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Butyloctanedioic Acid in Organic Solvents

Introduction: Understanding this compound

This compound (CAS: 50905-10-7), a dicarboxylic acid with the molecular formula C₁₂H₂₂O₄, presents a unique molecular architecture that is pivotal to its application in diverse fields.[1][2] Characterized by an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the second carbon, this compound combines the reactivity of two carboxylic acid groups with a significant hydrophobic character.[2] This amphiphilic nature makes it a valuable building block in the synthesis of polymers, surfactants, and plasticizers, where it enhances flexibility and durability.[1][2] For researchers and drug development professionals, understanding its solubility is a critical first step in formulation, reaction engineering, and purification processes.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents. We will explore the governing physicochemical principles, outline a robust experimental protocol for solubility determination, and provide a predicted solubility profile based on molecular structure analysis.

Part 1: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the specific molecular structures of both the solute and the solvent. For this compound, three key factors are paramount.

The Duality of Molecular Structure

This compound's structure is the primary determinant of its solubility behavior. It features:

-

Two Polar Carboxylic Acid Groups (-COOH): These terminal groups are capable of strong hydrogen bonding (both as donors and acceptors) and dipole-dipole interactions. They are the primary drivers for solubility in polar solvents.

-

A Nonpolar Aliphatic Backbone: The C₁₂ hydrocarbon chain, including the butyl substituent, is hydrophobic.[2] This substantial nonpolar character dictates its interaction with nonpolar solvents through London dispersion forces and limits its solubility in highly polar solvents like water.[2]

The solubility of this molecule is therefore a balance between the energy required to break the solute-solute interactions in its solid crystal lattice and the energy gained from forming new solute-solvent interactions. A solvent that can effectively interact with both the polar heads and the nonpolar tail will be most effective.

The "Odd-Even Effect" in Dicarboxylic Acids

A well-documented phenomenon in the study of dicarboxylic acids is the "odd-even effect," which describes the alternating pattern of physicochemical properties, including solubility, with the number of carbon atoms in the chain.[3][4] Dicarboxylic acids with an even number of carbon atoms tend to exhibit lower solubility and higher melting points compared to their adjacent odd-numbered counterparts.[5] This is attributed to more efficient crystal packing and stronger intermolecular forces in the solid state for even-chained diacids.[3]

This compound has a total of 12 carbon atoms—an even number. Based on this principle, it is reasonable to hypothesize that its crystal lattice is relatively stable, potentially leading to lower intrinsic solubility compared to a hypothetical C₁₁ or C₁₃ analogue. This theoretical insight is crucial for setting expectations during experimental work.

The Role of the Solvent

The principle of "like dissolves like" is a useful starting point. The properties of the solvent determine its ability to overcome the solute's crystal lattice energy. Key solvent characteristics include:

-

Polarity and Dielectric Constant: Polar solvents are more effective at solvating the polar carboxylic acid groups.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., acetone, ethyl acetate) can act as acceptors.[6] Both can interact favorably with the -COOH groups.

-

Molecular Size and Shape: The solvent's ability to penetrate the solute's crystal lattice can also play a role.

Part 2: Experimental Determination of Solubility

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system to accurately measure solubility at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Airtight glass vials (e.g., 20 mL scintillation vials)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. Causality: Ensuring an excess of solid is critical to guarantee that the solution reaches saturation, with undissolved solid remaining at equilibrium.

-

Pipette a precise volume or mass of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vial at a constant speed for a predetermined period (e.g., 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Stop agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2-4 hours. Causality: This sedimentation phase allows undissolved solid particles to settle, preventing them from being drawn during sampling and artificially inflating the solubility measurement.

-

Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Causality: Pre-warming the syringe to the experimental temperature prevents the solute from precipitating out of the saturated solution due to a temperature drop.

-

Immediately attach a syringe filter and dispense the solution into a pre-weighed vial. Causality: Filtration is a critical self-validating step to remove any remaining microscopic solid particles, ensuring only the dissolved solute is analyzed.

-

-

Quantification:

-

Accurately weigh the filtered solution sample.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the remaining solid residue (this compound).

-

Calculate the solubility in terms of g/100 g of solvent or mg/mL.

-

Alternatively, dilute an aliquot of the filtered solution and analyze its concentration using a pre-validated analytical method like HPLC or acid-base titration.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Part 3: Predicted Solubility Profile and Data

While experimental data is the gold standard, a qualitative solubility profile can be predicted based on the theoretical principles discussed. The ability of a solvent to interact with both the polar carboxylic acid groups and the nonpolar hydrocarbon body of the molecule is key.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Acetic Acid | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the two carboxylic acid groups. The alkyl portion of the alcohols also has an affinity for the solute's hydrocarbon chain. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the -COOH groups. Their organic nature helps solvate the nonpolar backbone. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have weaker dipole moments and no hydrogen bonding capability, resulting in less effective solvation of the carboxylic acid functionalities. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Very Low | These solvents interact primarily through weak London dispersion forces, which are insufficient to overcome the strong hydrogen bonding and dipole interactions holding the this compound molecules together in the solid state. |

| Aqueous | Water | Very Low | The large, hydrophobic C₁₂ chain dominates the molecule's character, leading to poor water solubility despite the presence of two polar groups. A reported value is approximately 540 mg/L at 20 °C.[2][8] |

Conclusion

The solubility of this compound in organic solvents is a nuanced interplay of its dual-nature molecular structure and the specific properties of the solvent. Its two carboxylic acid groups favor polar, hydrogen-bonding solvents, while its substantial C₁₂ hydrocarbon body favors nonpolar environments. The "odd-even effect" for dicarboxylic acids suggests its even-numbered carbon skeleton may contribute to a more stable crystal lattice, requiring more energetic solvent interactions to achieve dissolution.[3][4]

For any practical application in research or development, the predicted solubility profile presented here should serve as a foundational guide, with the ultimate, precise values being determined through robust experimental methods like the isothermal shake-flask protocol. This systematic approach ensures the generation of reliable and accurate data crucial for successful formulation and process design.

References

- Angene Chemical. This compound | 50905-10-7.

- Zhang, H., et al. (2014). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research.

- Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics.

- ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- Prisyazhny, A.V., & Gurtovaya, L.N. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate.

- ResearchGate. Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility | Request PDF.

- Prisyazhny, A.V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies.

- PubChemLite. This compound (C12H22O4).

- Bohrium. identification-and-molecular-understanding-of-the-odd-even-effect-of-dicarboxylic-acids-aqueous-solubility.

- MySkinRecipes. This compound.

- Foley, S. L., & De-Santis, A. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. CAS 50905-10-7: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Butyloctanedioic Acid (CAS 50905-10-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-butyloctanedioic acid (CAS 50905-10-7), a C12-substituted dicarboxylic acid. Moving beyond a simple data sheet, this document synthesizes its chemical identity, physicochemical properties, potential synthetic routes, established and prospective applications, and critical safety and handling information. The insights provided herein are intended to empower researchers and development professionals to effectively evaluate and utilize this versatile chemical building block.

Definitively Establishing Chemical Identity

There has been some ambiguity in various chemical databases regarding the identity of CAS number 50905-10-7, with some sources erroneously listing it as a monocarboxylic acid. Authoritative chemical suppliers and regulatory information confirm that this CAS number correctly corresponds to This compound , a dicarboxylic acid.[1][2] Its structure features an eight-carbon dicarboxylic acid backbone (octanedioic acid) with a butyl group substituent at the second carbon position.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 2-Butylsebacic acid, 1,6-Decanedicarboxylic acid[1]

-

CAS Number: 50905-10-7

-

Molecular Formula: C₁₂H₂₂O₄[1]

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of this compound is fundamental to its application in any field. These properties dictate its solubility, reactivity, and behavior in various formulations.

| Property | Value | Source(s) |

| Physical State | Solid, colorless to pale yellow | [1][4] |

| Molecular Weight | 230.30 g/mol | [1][3] |

| Boiling Point | 397.1 °C at 760 mmHg | [3] |

| Melting Point | 66 - 67 °C | [4] |

| Density | 1.064 g/cm³ | [3] |

| Water Solubility | Approx. 540 mg/L at 20 °C | [4] |

| log Pow | 1.1 at 20 °C | [4] |

| Vapor Pressure | 0.014 Pa at 20 °C | [4] |

The molecule's structure, with its two polar carboxylic acid groups and a nonpolar twelve-carbon backbone, results in limited water solubility.[1] The presence of the butyl group further enhances its hydrophobic character.[1] It is, however, soluble in organic solvents.[1]

Synthesis of Alkyl-Substituted Dicarboxylic Acids: A Conceptual Framework

A plausible and common approach for synthesizing such structures is through malonic ester synthesis .[5] This method allows for the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. To generate a dicarboxylic acid like this compound, a variation of this synthesis could be employed, potentially involving a Michael addition or a tandem alkylation approach.

Another potential synthetic pathway involves the oxidation of appropriate precursors . For instance, the oxidation of a cyclic ketone can yield a dicarboxylic acid.[5] In the case of this compound, a custom-synthesized cyclic precursor would be necessary. Additionally, the enzymatic oxidation of fatty acids is a known route for producing dicarboxylic acids.[6]

The following diagram illustrates a conceptual workflow for a malonic ester-type synthesis, which is a foundational method for carbon-carbon bond formation in the synthesis of carboxylic acids.[5]

Caption: Hypothetical role of this compound as a linker molecule in drug design.

Other Industrial Applications

The versatile chemistry of this compound allows for its use in a range of other applications:

-

Surfactants and Lubricants: The amphiphilic nature of its salts and esters makes them suitable for use as surfactants. Its structure is also conducive to the synthesis of specialty lubricants. [1][7]* Coatings and Adhesives: As a building block for polyesters and polyamides, it can contribute to the final properties of coatings and adhesives, such as adhesion and environmental resistance. [3]* Electrolytes: A Chinese patent has cited the use of this compound and its salts in electrolytes for aluminum electrolytic capacitors, suggesting a role in specialized electronic applications. [8]

Analytical Methodologies

The accurate quantification and characterization of this compound are crucial for quality control and research purposes. Given its dicarboxylic acid nature, several analytical techniques are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of dicarboxylic acids, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. [7][9] Experimental Protocol: Derivatization for GC-MS Analysis

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a reaction vial.

-

Solvent Addition: Dissolve the sample in an appropriate solvent (e.g., acetonitrile).

-

Derivatization:

-

Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., trimethylchlorosilane). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) esters. [7][10] * Esterification: Alternatively, use an esterification agent like BF₃ in methanol. Heat the mixture to form the dimethyl esters. [7]4. Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Detection: Mass spectrometry is used for detection, providing both quantification and structural information from the fragmentation pattern.

-

The following diagram outlines the general workflow for GC-MS analysis of dicarboxylic acids.

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is another suitable method for the analysis of dicarboxylic acids and often does not require derivatization. [4][11] Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample into the HPLC system.

-

Column: A reverse-phase column (e.g., C18) is commonly used. [11] * Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with a small amount of an acid like phosphoric or perchloric acid) is used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. [4][11] * Detection: UV detection at a low wavelength (e.g., 200-210 nm) is typically employed, as the carboxylic acid groups have some UV absorbance in this range. [4] For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). [12]

-

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of this compound is essential for its safe handling and for assessing its environmental impact.

Acute Toxicity Data:

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat (male/female) | > 2500 mg/kg bw | [4] |

| Dermal LD50 | Rat (male/female) | > 2500 mg/kg bw | [4] |

| Inhalation LC50 | Rat (male/female) | > 1.03 mg/L air | [4] |

Hazard Identification:

-

Eye Irritation: Causes serious eye damage. [4]* Skin Irritation: Should be handled with care to avoid skin irritation. [1] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a suitable respirator.

Ecotoxicity Data:

| Test | Species | Value | Duration | Source(s) |

| Toxicity to fish (LC50) | Cyprinus carpio | > 100 mg/L | 96 h | [4] |

| Toxicity to daphnia (EC50) | Aquatic crustacea | 145 mg/L | 48 h | [4] |

| Toxicity to algae (EC50) | Algae | 100 mg/L | 72 h | [4] |

While acute toxicity is low, the compound is classified as a severe eye irritant. [4]Appropriate PPE should always be used when handling this chemical. Information on persistence, degradability, and bioaccumulative potential is limited, but as a long-chain dicarboxylic acid, it is expected to be biodegradable. [4]

Conclusion

This compound (CAS 50905-10-7) is a versatile C12 dicarboxylic acid with established and potential applications spanning from polymer science to pharmaceuticals. Its unique structure, combining a flexible alkyl backbone with two reactive carboxylic acid groups, makes it a valuable building block for creating materials and molecules with tailored properties. While specific, in-depth research on this particular molecule is not abundant, its properties and potential can be reliably inferred from the broader knowledge of substituted dicarboxylic acids. This guide has provided a foundational understanding of its chemistry, applications, and handling, intended to serve as a valuable resource for scientists and researchers exploring its use in their respective fields.

References

- Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.

- MySkinRecipes. (n.d.). This compound.

- Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from [https://www.researchgate.

- Vozniuk, I. N., & Mazyar, D. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 16(23), 3372.

- Vozniuk, I. N., & Mazyar, D. (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. MDPI. Retrieved from [https://www.mdpi.com/2073-4360/16/23/3372]

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Flexibility: Phthalic Acid in Plasticizer Manufacturing.

- Green, S. R., & Sabina, R. L. (2014). Methods for producing dicarboxylic acids. Google Patents.

- Vozniuk, I. N., & Mazyar, D. (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. ResearchGate. Retrieved from [https://www.researchgate.

- Fonteh, A., & Jose, J. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Longdom Publishing.

- Schering AG. (2001). Novel derivatives of dicarboxylic acid having pharmaceutical properties. Google Patents.

- SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH.

- Unknown. (n.d.). CN101805255A - 电解液用二元羧酸及其盐的新制造方法. Google Patents.

- BASF AG. (2001). Preparation of alkyl (un)substituted cyclohexane dicarboxylic acids, useful as polymer plasticizers, comprises reaction of a diene-maleic acid anhydride mixture, esterification and hydrogenation. Google Patents.

- Mortensen, J., & Gregersen, N. (1992). Formation and Degradation of Dicarboxylic Acids in Relation to Alterations in Fatty Acid Oxidation in Rats. PubMed.

- Paulik, F. E., & Roth, J. F. (1977). Production of dicarboxylic acids. Google Patents.

- Rahman, M. (2023). Dicarboxylic Acid. Nova Southeastern University.

- Zhang, Y., & Al-Amir, A. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [https://www.researchgate.net/publication/7578351_HPLC_analysis_of_aliphatic_and_aromatic_dicarboxylic_acid_cross-linkers_hydrolyzed_from_carbohydrate_polyesters_for_estimation_of_the_molar_degree_of_substitution]

- Miki, T., et al. (2024). Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. ACS Omega.

- E. I. Du Pont De Nemours and Company. (2014). Process for making linear dicarboxylic acids from renewable resources. Google Patents.

- AngeneChemical. (n.d.). This compound|50905-10-7.

- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.

- Wang, J., et al. (2024). Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. Journal of Agricultural and Food Chemistry.